3-(3-Bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole

Catalog No.
S14283682
CAS No.
1004672-03-0
M.F
C15H11BrN2O2
M. Wt
331.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(3-Bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadia...

CAS Number

1004672-03-0

Product Name

3-(3-Bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole

IUPAC Name

3-(3-bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole

Molecular Formula

C15H11BrN2O2

Molecular Weight

331.16 g/mol

InChI

InChI=1S/C15H11BrN2O2/c1-19-13-7-5-10(6-8-13)15-17-14(18-20-15)11-3-2-4-12(16)9-11/h2-9H,1H3

InChI Key

FSLSDIFIZRCIDC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NO2)C3=CC(=CC=C3)Br

3-(3-Bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole is a member of the oxadiazole family, characterized by its heterocyclic structure containing nitrogen and oxygen atoms. This compound features a bromophenyl group at the 3-position and a methoxyphenyl group at the 5-position of the oxadiazole ring. The presence of these substituents contributes to its chemical properties and biological activities, making it a subject of interest in medicinal chemistry.

The reactivity of 3-(3-Bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole can be attributed to the electron-withdrawing nature of the oxadiazole ring and the electron-donating properties of the methoxy group. Common reactions include:

  • Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, allowing for further functionalization.
  • Cycloadditions: The compound may participate in cycloaddition reactions with suitable dipolarophiles, forming more complex structures.
  • Reduction Reactions: Depending on conditions, the oxadiazole ring can be reduced to yield derivatives with varied biological activities.

Research indicates that compounds containing oxadiazole moieties exhibit a range of biological activities, including:

  • Antimicrobial Properties: Several studies have shown that derivatives of 1,2,4-oxadiazoles possess significant antibacterial and antifungal effects .
  • Anticancer Activity: Oxadiazole derivatives have been evaluated for their potential anticancer properties, with some demonstrating inhibitory effects on cancer cell proliferation .
  • Anti-inflammatory Effects: Certain oxadiazoles have been identified as inhibitors of inflammatory pathways, particularly through their interaction with lipoxygenase enzymes .

The synthesis of 3-(3-Bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole may involve several methods:

  • Condensation Reactions: Typically synthesized through the reaction of amidoximes with carboxylic acids or their derivatives under acidic or basic conditions.
  • Microwave-Assisted Synthesis: This method allows for rapid synthesis with high yields by utilizing microwave radiation to enhance reaction rates .
  • One-Pot Reactions: Recent advancements have led to one-pot synthetic strategies that simplify the process and reduce reaction times while maintaining high yields .

The applications of 3-(3-Bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole span various fields:

  • Pharmaceutical Development: Due to its biological activities, this compound is explored as a potential lead in drug discovery for antimicrobial and anticancer agents.
  • Material Science: Oxadiazoles are being investigated for their use in organic electronics and photonic applications due to their electronic properties.

Interaction studies involving 3-(3-Bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole often focus on its binding affinity with biological targets:

  • Docking Studies: Computational studies have demonstrated how this compound interacts with specific enzymes or receptors, aiding in understanding its mechanism of action .
  • In Vitro Testing: Laboratory studies assessing the compound's efficacy against various pathogens or cancer cell lines provide insights into its therapeutic potential.

Several compounds share structural similarities with 3-(3-Bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole. Here are some notable examples:

Compound NameStructure/FeaturesUnique Aspects
3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazoleChlorine substituent instead of bromineDifferent halogen may affect biological activity
3-(3-Nitrophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazoleNitro group introduces electron-withdrawing effectsPotentially enhanced reactivity
3-(Phenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazoleLacks halogen substituentsMay exhibit different pharmacological properties

These compounds highlight the versatility of the oxadiazole framework and how varying substituents can significantly influence chemical behavior and biological activity.

Cyclocondensation Strategies for Oxadiazole Core Formation

Cyclocondensation remains the most widely adopted approach for 1,2,4-oxadiazole synthesis, leveraging the reactivity of amidoximes with carboxylic acid derivatives.

Amidoxime Intermediate-Based Cyclization Protocols

The synthesis typically begins with the preparation of N-hydroxy-4-methoxybenzene-1-carboximidamide, an amidoxime intermediate derived from 4-methoxybenzonitrile and hydroxylamine hydrochloride. This reaction proceeds under microwave irradiation (MWI) in the presence of acetic acid or magnesium oxide, achieving near-quantitative yields within minutes. Subsequent cyclization with 3-bromobenzoyl chloride or activated esters forms the 1,2,4-oxadiazole ring. For example, reacting the amidoxime with [5-methyl-2-(propan-2-yl)phenoxy]acetic acid using carbonyldiimidazole (CDI) in acetonitrile yields 3-(4-methoxyphenyl)-5-substituted derivatives.

Key advantages of this method include:

  • High functional group tolerance: Electron-donating (methoxy) and halogen (bromo) substituents remain intact under mild conditions.
  • Scalability: Reactions proceed efficiently at gram-scale without chromatographic purification.

Table 1: Cyclocondensation Parameters for 1,2,4-Oxadiazole Synthesis

Starting MaterialsReagents/ConditionsYield (%)Reaction TimeReference
4-MethoxybenzonitrileNH$$_2$$OH·HCl, MgO, MWI (600 W)985 min
N-Hydroxyamidoxime + 3-Bromobenzoyl ChlorideCDI, CH$$_3$$CN, 80°C8512 h
Amidoxime + Methyl 3-BromobenzoateNH$$4$$F/Al$$2$$O$$_3$$, MWI (300 W)7810 min

One-Pot Multicomponent Assembly Approaches

Recent advances enable the consolidation of amidoxime formation and cyclization into a single pot. Baykov et al. demonstrated that 1,2,4-oxadiazoles can be synthesized directly from nitriles and esters in a superbase medium (NaOH/DMSO). Applying this to 3-bromophenyl nitrile and 4-methoxyphenyl acetate under reflux yields the target compound in 72% yield after 24 hours. Microwave-assisted one-pot protocols further reduce reaction times to <15 minutes by simultaneously activating nitriles and esters.

Microwave-Assisted Synthesis Optimization

Microwave irradiation drastically accelerates cyclocondensation while improving yields. For instance, NH$$4$$F/Al$$2$$O$$_3$$-catalyzed reactions between amidoximes and acyl chlorides under MWI (300 W, 10 minutes) achieve 78–90% yields, compared to 35–60% yields via conventional heating. This method is particularly effective for introducing sterically hindered substituents like 3-bromophenyl groups, which often impede traditional thermal cyclization.

Mechanistic Insights:

  • Microwave energy selectively heats polar intermediates, lowering activation barriers for 1,3-dipolar cyclization.
  • Rapid heating minimizes side reactions such as amidoxime decomposition or ester hydrolysis.

XLogP3

4.1

Hydrogen Bond Acceptor Count

4

Exact Mass

330.00039 g/mol

Monoisotopic Mass

330.00039 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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